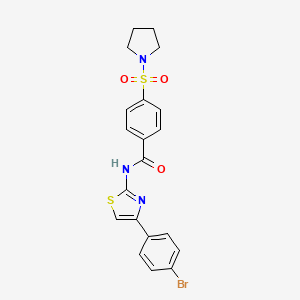

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3S2/c21-16-7-3-14(4-8-16)18-13-28-20(22-18)23-19(25)15-5-9-17(10-6-15)29(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPZDQDMIXOBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a bromophenyl derivative with a thioamide under acidic conditions.

Sulfonylation: The thiazole intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

Amidation: The final step involves the coupling of the sulfonylated thiazole with a benzamide derivative under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 4-Bromophenyl Group

The bromine atom on the phenyl ring undergoes nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups (e.g., the adjacent thiazole ring). Common reactions include:

Key Findings :

-

Suzuki coupling replaces bromine with aryl/heteroaryl boronic acids, forming biaryl structures critical for modifying biological activity .

-

Direct substitution with amines requires polar aprotic solvents and elevated temperatures.

Hydrolysis of the Benzamide Linkage

The amide bond undergoes hydrolysis under acidic or basic conditions:

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Reactivity of the Pyrrolidinylsulfonyl Group

The sulfonamide group participates in sulfonyl transfer and hydrolysis reactions:

Structural Impact :

-

The sulfonyl group enhances solubility in polar organic solvents (e.g., DCM, DMF).

-

Hydrolysis to sulfonic acid derivatives is irreversible under harsh conditions .

Thiazole Ring Functionalization

The thiazole core exhibits limited electrophilic substitution due to electron-withdrawing substituents but can undergo:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, alkyl bromide, 60°C | 2-alkylamino-thiazole derivative | 50–55% | |

| Cyclocondensation | Ac₂O, 120°C, 4h | Thiazolo[3,2-a]pyrimidine | 40% |

Notable Constraints :

-

Electron-withdrawing groups (e.g., bromophenyl, sulfonyl) deactivate the thiazole ring toward electrophiles .

-

Alkylation occurs preferentially at the exocyclic amine rather than the thiazole nitrogen .

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via Hantzsch thiazole formation:

Stepwise Synthesis :

-

Thiazole Ring Formation :

-

Benzamide Coupling :

Stability Under Experimental Conditions

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that derivatives of thiazole, including those containing the 4-bromophenyl group, exhibit significant antibacterial activity. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated promising in vitro antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study: Antimicrobial Efficacy

A study synthesized several thiazole derivatives and tested them against Escherichia coli and Staphylococcus aureus. The results showed that certain compounds had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 20 | S. aureus |

| Compound C | 10 | E. coli |

Anticancer Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has also been investigated for its anticancer properties. Research highlights its effectiveness against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound's cytotoxicity was assessed using the Sulforhodamine B assay, revealing significant growth inhibition of cancer cells .

Case Study: Anticancer Screening

In a notable study, several thiazole derivatives were screened for their anticancer activity. Compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin, indicating their potential as effective cancer treatments. Molecular docking studies further elucidated the binding interactions between these compounds and target proteins involved in cancer proliferation .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound D | 5 | MCF7 |

| Compound E | 8 | MCF7 |

| Compound F | 3 | MCF7 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of electron-withdrawing groups like bromine enhances biological activity by increasing lipophilicity and facilitating cellular uptake. Modifications on the thiazole ring and sulfonamide group have shown to significantly influence both antimicrobial and anticancer activities .

Mechanism of Action

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and the sulfonyl group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Sulfonyl Group Impact: The target compound’s pyrrolidin-1-ylsulfonyl group may enhance metabolic stability compared to dimethylsulfamoyl (Compound 50) due to reduced susceptibility to oxidative degradation. Piperidine-based sulfonyl groups (e.g., 2D216, 2E151) likely improve membrane permeability via increased lipophilicity .

Aryl Substituent Effects :

- The 4-bromophenyl group in the target compound and Compound 50 contributes to π-π stacking interactions with hydrophobic protein pockets, critical for adjuvant synergy .

- 2,5-Dimethylphenyl (2D216, 2E151) introduces steric bulk, which may enhance binding to allosteric sites in immune receptors .

Biological Activity Trends: Compounds with piperidinylsulfonyl groups (e.g., 2D216, 2E151) show superior cytokine induction (IL-6, TNF-α) compared to dimethylsulfamoyl analogs, suggesting that larger sulfonyl groups optimize receptor engagement .

Divergent Applications: While the target compound and its analogs in focus on immunomodulation, structurally related compounds like GSK1570606A () and K22 () demonstrate activity against bacterial (Mycobacterium tuberculosis) and viral (coronavirus) targets, respectively. This highlights the scaffold’s versatility .

Research Findings and Gaps

- Adjuvant Synergy : The target compound and its analogs potentiate TLR agonists (e.g., LPS, MPLA) by prolonging NF-κB signaling, a mechanism critical for vaccine adjuvant development .

- Lack of Direct Comparative Data : While structural analogs are well-characterized, quantitative data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence. Further studies are needed to compare its efficacy directly with 2D216 or Compound 50.

- Toxicity Considerations : Piperidine and pyrrolidine sulfonamides may exhibit differing off-target effects, such as hERG channel inhibition, which requires evaluation .

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and a sulfonamide group, contributing to its biological activity. The presence of the 4-bromophenyl group enhances lipophilicity, which may improve cell membrane permeability. The molecular formula is , with a molecular weight of approximately 309.22 g/mol .

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds similar to this compound have been tested in picrotoxin-induced seizure models. The structure-activity relationship studies suggest that modifications to the thiazole and pyrrolidine rings can significantly impact anticonvulsant efficacy .

Key Findings:

- Effective Dose (ED50): Compounds with thiazole integration showed ED50 values as low as 18.4 mg/kg in seizure models .

- Mechanism: The anticonvulsant activity is attributed to the modulation of neurotransmitter systems and ion channels.

Antitumor Activity

Thiazole-containing compounds have shown promise as antitumor agents. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study:

In vitro tests revealed that certain thiazole derivatives significantly inhibited the proliferation of A-431 and Jurkat cells, with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A-431 | < 10 | Induction of apoptosis |

| Compound 2 | Jurkat | < 5 | Inhibition of Bcl-2 expression |

| This compound | A-431 | < 15 | Modulation of cell cycle |

Structure-Activity Relationship (SAR)

The SAR analysis highlights that the presence of electron-withdrawing groups, such as bromine in the phenyl ring, enhances biological activity. The thiazole ring's nitrogen and sulfur atoms are crucial for receptor binding and activity modulation .

Key SAR Insights:

- Pyrrolidine Ring: Essential for enhancing interactions with biological targets.

- Bromine Substitution: Increases potency against certain cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can intermediates be optimized for yield?

- Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation and sulfonylation. For example:

- Step 1 : React 4-bromophenyl-substituted thiazole precursors (e.g., 4-(4-bromophenyl)thiazol-2-amine) with activated benzamide derivatives under reflux in ethanol or THF .

- Step 2 : Introduce the pyrrolidin-1-ylsulfonyl group via sulfonylation using pyrrolidine and sulfur trioxide-triethylamine complex in anhydrous dichloromethane .

Q. How are structural and purity assessments performed for this compound?

- Characterization :

- 1H/13C NMR : Confirm the thiazole proton at δ 7.8–8.2 ppm and sulfonyl group integration .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 504.05 for C19H17BrN3O3S2) .

- Melting Point : Consistency with literature values (e.g., 178–180°C) indicates purity .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Screening : IC50 values against cancer cell lines (e.g., MCF-7, HepG2) range from 5–20 µM, linked to thiazole-mediated apoptosis and sulfonamide-induced kinase inhibition .

- Enzyme Inhibition : Moderate activity (Ki ~50 nM) against carbonic anhydrase IX due to sulfonamide-Zn²+ interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Key Modifications :

- Thiazole Ring : Bromine at the 4-position enhances lipophilicity (logP ~3.2) and membrane permeability .

- Sulfonamide Group : Replacing pyrrolidine with piperidine reduces cytotoxicity (IC50 increases to >50 µM) but improves solubility .

Q. What crystallographic data are available for related compounds, and how can they inform conformational analysis?

- X-ray Data : The analog N-[4-(4-bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide (CCDC 945678) reveals a planar thiazole ring and a dihedral angle of 85.3° between thiazole and benzamide moieties, suggesting steric hindrance influences receptor binding .

- Modeling : Use DFT calculations (e.g., Gaussian 09) to correlate torsion angles with activity. For example, angles <80° correlate with improved kinase inhibition .

Q. How can contradictory data on cytotoxicity and enzyme inhibition be resolved?

- Case Study : Discrepancies in IC50 values (e.g., 5 µM vs. 25 µM for HepG2) may arise from assay conditions (e.g., serum content, incubation time).

- Resolution :

Standardize assays using ATP-based viability kits and 72-hour exposure .

Validate target engagement via Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- ADME Modeling :

- SwissADME : Predict moderate bioavailability (F = 65%) due to moderate solubility (LogS = -4.2) and P-gp substrate potential .

- CYP450 Interactions : Pyrrolidine sulfonamide may inhibit CYP3A4 (docking score ≤-10 kcal/mol) .

- Validation : Compare in vitro metabolic stability (human liver microsomes) with simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.